molecular formula C11H22OSi B13867967 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

Cat. No.: B13867967
M. Wt: 198.38 g/mol
InChI Key: NELDAYFLTVDMCW-UHFFFAOYSA-N
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Description

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is a chemical compound with the molecular formula C11H24OSi. It is a member of the silyl ether family, which are commonly used as protecting groups in organic synthesis. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-yn-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol typically involves the reaction of 4-pentyn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making the compound more stable under various reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Scientific Research Applications

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality by preventing unwanted reactions. This protection is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions .

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: A similar compound without the silyl protecting group.

    5-[(Tert-butyl(dimethyl)silyl)oxy]pentanal: A related compound with an aldehyde functionality instead of an alcohol.

    Tert-butyl(dimethyl)(2-propynyloxy)silane: Another silyl ether with a different alkyne structure

Uniqueness

5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol is unique due to its combination of a silyl protecting group and an alkyne functionality. This dual functionality allows it to be used in a wide range of synthetic applications, providing both stability and reactivity as needed .

Properties

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]pent-4-yn-1-ol

InChI

InChI=1S/C11H22OSi/c1-11(2,3)13(4,5)10-8-6-7-9-12/h12H,6-7,9H2,1-5H3

InChI Key

NELDAYFLTVDMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CCCCO

Origin of Product

United States

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